

# functional assays for platelets generated with KP-457

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## Compound of Interest

Compound Name: KP-457 (GMP)

Cat. No.: B1526262

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### • APPLICATION NOTE

Topic: Functional Assays for Platelets Generated with KP-457 Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

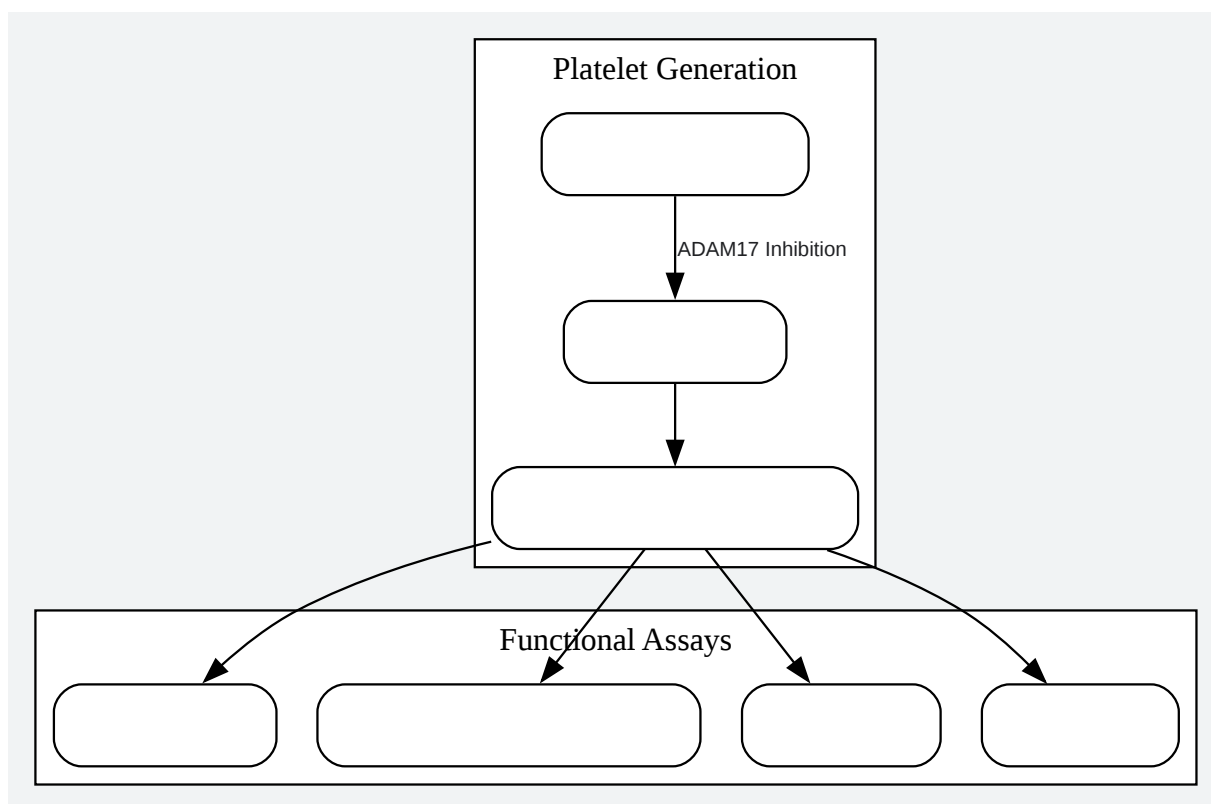
## Introduction

The in vitro generation of platelets from induced pluripotent stem cells (iPSCs) represents a significant advancement for transfusion medicine and drug development, offering a potential solution to the challenges of donor-dependent platelet shortages. A critical step in this process is ensuring the functionality of the generated platelets. KP-457 is a selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17) used in the in vitro production of platelets.[1][2][3][4] ADAM17 activation at 37°C leads to the shedding of the glycoprotein Ib $\alpha$  (GPIb $\alpha$ ) ectodomain, which is crucial for platelet adhesion.[1][5] By inhibiting ADAM17, KP-457 helps to retain GPIb $\alpha$  on the surface of iPSC-derived platelets, thereby enhancing their hemostatic function.[1][2][3][4][5]

This application note provides a comprehensive set of protocols for the functional characterization of platelets generated using KP-457. These assays are designed to assess key aspects of platelet function, including aggregation, activation, secretion, and adhesion.

## Overall Experimental Workflow

The functional characterization of platelets generated with KP-457 follows a systematic workflow, from the initial generation of platelets from megakaryocytes to a panel of functional assays. This ensures a comprehensive evaluation of platelet quality and function before their potential application in research or clinical settings.



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Caption: Overall workflow for the functional testing of platelets.

## Platelet Aggregation Assay

Principle: Platelet aggregation is a fundamental process in hemostasis and thrombosis. Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation.[6][7][8] This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets as they aggregate in response to an agonist.[6][9][10]

Protocol: Light Transmission Aggregometry (LTA)

- Preparation of Platelets:
  - Harvest and purify platelets generated from megakaryocyte cultures treated with KP-457.
  - Resuspend platelets in a suitable buffer (e.g., Tyrode's buffer) to a concentration of  $2.5 \times 10^8$  platelets/mL.
  - Prepare a platelet-poor plasma (PPP) equivalent to serve as a blank by centrifuging a portion of the platelet suspension at a high speed (e.g., 2000 x g for 15 minutes).
- Aggregation Measurement:
  - Pre-warm the platelet suspension to 37°C in an aggregometer cuvette with a stir bar.[\[10\]](#)
  - Calibrate the aggregometer with the platelet suspension as 0% transmission and the PPP equivalent as 100% transmission.[\[10\]](#)
  - Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP)) to the cuvette.[\[8\]](#)
  - Record the change in light transmission for 5-10 minutes.

## Data Presentation:

Agonist	Concentration	Max. Aggregation (%)	Slope
ADP	5 $\mu$ M		
ADP	10 $\mu$ M		
Collagen	2 $\mu$ g/mL		
Collagen	5 $\mu$ g/mL		
TRAP	10 $\mu$ M		
TRAP	20 $\mu$ M		
Ristocetin	1.25 mg/mL		

## Platelet Activation Assay (Flow Cytometry)

Principle: Upon activation, platelets undergo several changes, including the surface expression of proteins from their granules and conformational changes in integrins. Flow cytometry is a powerful tool to quantify these changes at the single-cell level. Key markers include P-selectin (CD62P), a marker of alpha-granule release, and the activated form of the GPIIb/IIIa receptor (integrin  $\alpha$ IIb $\beta$ 3), detected by the PAC-1 antibody.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol: P-selectin and PAC-1 Staining

- Platelet Preparation and Stimulation:
  - Adjust the concentration of KP-457 generated platelets to  $1 \times 10^7$  platelets/mL.
  - In separate tubes, add a platelet agonist (e.g., ADP, TRAP) or a buffer control.
  - Incubate for 10 minutes at room temperature without agitation.
- Antibody Staining:
  - To each tube, add fluorescently-labeled antibodies: anti-CD62P (P-selectin) and PAC-1. A pan-platelet marker like anti-CD41a can be included for gating.
  - Incubate for 20 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Fix the samples with 1% paraformaldehyde.
  - Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter or a pan-platelet marker.
  - Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1.

Data Presentation:

Agonist	Concentration	% P-selectin Positive	P-selectin MFI	% PAC-1 Positive	PAC-1 MFI
Resting	-				
ADP	10 $\mu$ M				
TRAP	20 $\mu$ M				

## Platelet Secretion Assay (Dense Granules)

Principle: Platelets contain dense granules that store molecules like ATP and ADP, which are released upon activation and play a crucial role in amplifying the thrombotic response. The release of ATP can be quantified using a luciferin-luciferase bioluminescence assay.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Protocol: ATP Release Assay

- Platelet Preparation:
  - Prepare washed platelets generated with KP-457 at a concentration of  $2.5 \times 10^8$  platelets/mL.
- Luminescence Measurement:
  - In a lumi-aggregometer cuvette, add the platelet suspension and a luciferin-luciferase reagent.
  - Add a platelet agonist (e.g., thrombin, collagen).
  - Simultaneously measure aggregation and ATP release as luminescence.
- Quantification:
  - Calibrate the instrument with a known concentration of ATP to convert the luminescence signal to the amount of ATP released.

Data Presentation:

Agonist	Concentration	ATP Released (nmol/10 <sup>9</sup> platelets)
Thrombin	0.1 U/mL	
Thrombin	0.5 U/mL	
Collagen	2 µg/mL	
Collagen	5 µg/mL	

## Platelet Adhesion Assay

Principle: The initial step of hemostasis involves platelet adhesion to the subendothelial matrix at the site of vascular injury. This assay evaluates the ability of platelets to adhere to various matrix proteins, such as collagen and fibrinogen, under static or flow conditions.[\[19\]](#)[\[20\]](#)

Protocol: Static Adhesion Assay

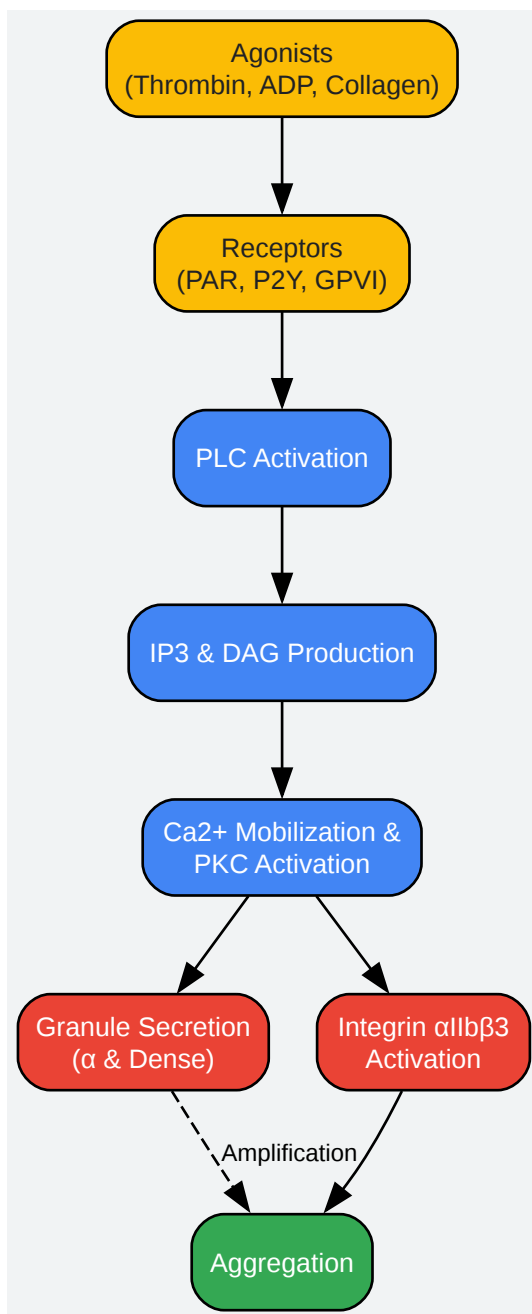
- Plate Preparation:
  - Coat wells of a 96-well plate with matrix proteins (e.g., 100 µg/mL fibrinogen or 50 µg/mL collagen) and incubate overnight at 4°C.[\[19\]](#)
  - Block non-specific binding sites with bovine serum albumin (BSA).
- Platelet Adhesion:
  - Label the KP-457 generated platelets with a fluorescent dye (e.g., Calcein-AM).
  - Add the labeled platelets to the coated wells and incubate for 45-60 minutes at 37°C.[\[19\]](#)
  - Wash the wells gently to remove non-adherent platelets.
- Quantification:
  - Measure the fluorescence of the adherent platelets using a plate reader.

Data Presentation:

Matrix Protein	Platelet Adhesion (Relative Fluorescence Units)
Collagen	
Fibrinogen	
BSA (Control)	

## Platelet Activation Signaling Pathway

Platelet activation is a complex process involving multiple signaling pathways that are initiated by the binding of agonists to their respective receptors on the platelet surface.[\[21\]](#)[\[22\]](#)[\[23\]](#) This leads to a cascade of intracellular events, ultimately resulting in platelet shape change, granule secretion, and aggregation.[\[22\]](#)[\[24\]](#)



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